2-Methyl-5-benzofuranamine
Overview
Description
2-Methyl-5-benzofuranamine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amine group at the 5-position and a methyl group at the 2-position distinguishes this compound from other benzofuran derivatives. This compound is of interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2-methyl-5-benzofuranamine, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets leading to a wide array of biological activities .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways leading to their diverse pharmacological activities .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, indicating diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the action of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-benzofuranamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound has been shown to enhance the immune response by activating immune cells and promoting the production of cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be actively transported across cell membranes by transporters, facilitating its uptake and accumulation in specific tissues . Additionally, binding proteins can influence its localization and distribution within cells, affecting its overall bioavailability and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-benzofuranamine typically involves the cyclization of suitable precursors under specific conditions. One common method includes the cyclization of 2-methylphenol with an appropriate amine source under acidic or basic conditions. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-benzofuranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
2-Methyl-5-benzofuranamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the amine group at the 5-position, resulting in different chemical and biological properties.
5-Aminobenzofuran: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.
2-Methyl-3-benzofuranamine:
Uniqueness: 2-Methyl-5-benzofuranamine is unique due to the specific positioning of the methyl and amine groups, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-1-benzofuran-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWUIVGFGOGGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390139 | |
Record name | 2-Methyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26210-75-3 | |
Record name | 2-Methyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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